N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring a 1,5-dimethylpyrazole core linked to a 5,6-dimethoxybenzothiazole moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic motifs .
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-8-5-10(18-19(8)2)14(20)17-15-16-9-6-11(21-3)12(22-4)7-13(9)23-15/h5-7H,1-4H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKCNEYLURCZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. The benzothiazole intermediate can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The pyrazole intermediate is often prepared by the condensation of hydrazine with a 1,3-dicarbonyl compound.
The final step involves the coupling of the benzothiazole and pyrazole intermediates with a carboxamide group. This can be achieved through a condensation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or pyrazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound belongs to a broader class of 1,5-disubstituted pyrazole-3-carboxamides. Below is a comparative evaluation of its structural and synthetic features against two analogs from recent literature.
Structural and Functional Group Variations
Key Observations:
Methoxy groups may improve aqueous solubility relative to sulfonyl or aryl substituents.
Synthetic Methodology :
- The target compound’s synthesis likely employs carbodiimide-based coupling (e.g., EDCI/HOBT), a standard approach for carboxamide formation, as seen in . In contrast, sulfonyl-containing analogs () require additional steps for sulfonation or aryl substitution .
Hydrogen-Bonding and Crystallography: The methoxy groups in the target compound could participate in C–H···O or O–H···N hydrogen bonds, influencing crystal packing or stability. This contrasts with ’s hydroxyl and sulfonyl groups, which form stronger hydrogen bonds, as noted in graph-set analyses of molecular crystals .
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C13H14N2O4S
- Molecular Weight: 298.33 g/mol
- IUPAC Name: this compound
The compound features a benzothiazole moiety linked to a pyrazole ring, which is significant for its biological activity. The presence of methoxy groups enhances its solubility and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 5,6-dimethoxybenzothiazole with appropriate pyrazole derivatives in the presence of coupling agents. The reaction conditions are optimized to maximize yield and purity.
Antimicrobial Activity
Research indicates that compounds derived from benzothiazoles and pyrazoles exhibit significant antimicrobial properties. In a study assessing various derivatives against Gram-positive and Gram-negative bacteria as well as fungi, it was found that many derivatives displayed robust antibacterial activity. For instance:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
This data suggests that modifications in the structure can enhance antimicrobial efficacy .
Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction: It may bind to specific receptors on cell membranes, altering intracellular signaling pathways.
- Oxidative Stress Induction: The compound could induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial effect of this compound against multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated samples compared to controls.
Case Study 2: Anticancer Properties
In another investigation focusing on breast cancer cells (MCF7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
